

# Benchmarking Vesnarinone (CAS 81840-15-5) Against Industry Standards in Heart Failure Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Einecs 300-843-7 |           |
| Cat. No.:            | B12678016        | Get Quote |

An Objective Comparison of Efficacy, Safety, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction: This guide provides a comprehensive performance benchmark of Vesnarinone (CAS 81840-15-5), a cardiotonic agent, against established industry standards for the treatment of congestive heart failure. While the initially provided CAS number (93963-97-4) corresponds to Sorbitan, bis(12-hydroxy-9-octadecenoate), the nature of the request strongly indicates an interest in the pharmacologically active compound Vesnarinone, for which extensive clinical and experimental data are available. Vesnarinone is a mixed phosphodiesterase 3 (PDE3) inhibitor and ion-channel modifier with modest, dose-dependent, positive inotropic activity.[1] This analysis focuses on summarizing key quantitative data from clinical trials, detailing experimental protocols, and visualizing its mechanism of action.

## **Performance Data Summary**

Vesnarinone's performance has been evaluated in several key clinical trials, most notably the Vesnarinone Study Group Trial (VSGT) and the Vesnarinone Trial (VEST).[1] These studies compared Vesnarinone to placebo in patients with severe heart failure who were already receiving conventional therapies such as ACE inhibitors, diuretics, and digoxin.[1][2]



Table 1: Efficacy of Vesnarinone (60 mg/day) vs. Placebo in Patients with Heart Failure (6-Month Follow-up)

| Endpoint                           | Vesnarinone<br>(60 mg/day) | Placebo             | Risk<br>Reduction | p-value |
|------------------------------------|----------------------------|---------------------|-------------------|---------|
| All-Cause<br>Mortality             | 5% (13/239)                | 13% (33/238)        | 62%               | 0.002   |
| Major<br>Cardiovascular<br>Events* | 11% (26/239)               | 21% (50/238)        | 50%               | 0.003   |
| Improvement in Quality of Life**   | Significant<br>Improvement | Less<br>Improvement | -                 | 0.008   |

<sup>\*</sup>Defined as cardiac death or hospitalization for worsening congestive heart failure requiring intravenous inotropic therapy.[2] \*\*Measured by the Sickness Impact Profile at baseline and at week 12.[2]

Table 2: Dose-Dependent Effects of Vesnarinone on Mortality (VEST Trial)

| Treatment<br>Group         | Number of<br>Patients | Number of<br>Deaths | Mortality<br>Rate | Annualized<br>Mortality<br>Rate | p-value (vs.<br>Placebo) |
|----------------------------|-----------------------|---------------------|-------------------|---------------------------------|--------------------------|
| Vesnarinone<br>(60 mg/day) | 1,275                 | 289                 | 22.7%             | 29.1                            | <0.02                    |
| Vesnarinone<br>(30 mg/day) | 1,275                 | 266                 | 20.9%             | 26.5                            | Not<br>Significant       |
| Placebo                    | 1,283                 | 239                 | 18.6%             | 23.5                            | -                        |

Data from the Vesnarinone Trial (VEST) with a mean follow-up of 286 days.[3][4][5]

It is crucial to note the dose-dependent increase in mortality observed with Vesnarinone, particularly at the 120 mg/day dose, which led to the termination of this arm in an earlier trial.[2]



[6][7] The VEST trial later showed increased mortality even with the 60 mg/day dose compared to placebo.[3][4][5] The primary adverse effect of concern was reversible neutropenia.[2][6][7] [8]

# **Experimental Protocols**

The clinical evaluation of Vesnarinone involved rigorous, double-blind, placebo-controlled trials. Below are the key aspects of the methodologies employed.

## **Vesnarinone Study Group Trial (VSGT) Protocol**

- Objective: To assess the effect of Vesnarinone on morbidity, mortality, and quality of life in patients with congestive heart failure.[2]
- Study Design: A randomized, double-blind, placebo-controlled trial with a 6-month follow-up. [2]
- Patient Population: 477 patients with symptomatic heart failure (NYHA Class I-IV) despite conventional therapy, and a left ventricular ejection fraction of 30% or less.[6][9]
- Intervention: Patients were randomized to receive Vesnarinone 60 mg/day, 120 mg/day, or placebo. The 120 mg arm was discontinued early due to increased mortality.[2][6][9]
- Primary Endpoints: Major cardiovascular morbidity and mortality.[6][9]
- Secondary Endpoints: All-cause mortality and quality of life.[6][9]
- Concomitant Medications: Over 87% of patients were on digoxin and 90% were on an ACE inhibitor.[6][9]

## **Vesnarinone Trial (VEST) Protocol**

- Objective: To evaluate the long-term effects of 30 mg and 60 mg daily doses of Vesnarinone on mortality and morbidity in patients with severe heart failure.[5]
- Study Design: A longer-term, randomized, double-blind, placebo-controlled trial.



- Patient Population: 3,833 patients with NYHA class III or IV heart failure and a left ventricular ejection fraction of 30% or less, who were on optimal standard therapy.[5]
- Intervention: Patients were randomized to Vesnarinone 30 mg/day, 60 mg/day, or placebo.[3]
   [4]
- Primary Endpoint: All-cause mortality.[3]
- Secondary Endpoints: Quality of life, hospitalizations, and adverse events.[3]

# **Signaling Pathways and Mechanism of Action**

Vesnarinone exhibits a multifaceted mechanism of action, primarily targeting cardiac muscle cells and cytokine production.[10][11] Its effects are mainly attributed to the inhibition of phosphodiesterase 3 (PDE3) and modulation of various ion channels.[8][10][12]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Clinical characteristics of vesnarinone PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acpjournals.org [acpjournals.org]
- 3. Vesnarinone | CAS 81840-15-5 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Vesnarinone Survival Trial American College of Cardiology [acc.org]
- 5. A dose-dependent increase in mortality with vesnarinone among patients with severe heart failure. Vesnarinone Trial Investigators PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Effects of vesnarinone on morbidity and mortality in patients with heart failure. Vesnarinone Study Group PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Effects of Vesnarinone on Morbidity and Mortality in Patient with Heart failure -American College of Cardiology [acc.org]
- 10. caymanchem.com [caymanchem.com]
- 11. What is the mechanism of Vesnarinone? [synapse.patsnap.com]
- 12. Vesnarinone: a new inotropic agent for treating congestive heart failure PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benchmarking Vesnarinone (CAS 81840-15-5) Against Industry Standards in Heart Failure Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12678016#benchmarking-the-performance-of-cas-93963-97-4-against-industry-standards]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com